1-[2-(2-nitrophenoxy)ethyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-5-1-2-6-12(11)17-10-9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRMDMMIIYPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenol with 2-chloroethylpyrrolidine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Nitrophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction: 1-[2-(2-Aminophenoxy)ethyl]pyrrolidine.
Substitution: Various substituted phenoxyethylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine, a compound with a unique structure, has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Antimicrobial Agents
Recent studies have explored the potential of this compound as an antimicrobial agent. The nitro group is known for its ability to disrupt bacterial cell walls, leading to cell death. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Research
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
Neuropharmacology
In neuropharmacology, this compound has been studied for its potential as a neuroprotective agent. It is hypothesized that the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results from animal models suggest that it may reduce oxidative stress and inflammation in neuronal tissues .
Polymer Chemistry
This compound has found applications in polymer chemistry as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation under environmental stressors .
Coatings and Adhesives
The compound's unique chemical structure allows it to be utilized in formulating advanced coatings and adhesives. Its ability to form strong covalent bonds enhances adhesion properties, making it suitable for industrial applications where durability is critical .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by researchers at XYZ University focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The study involved testing various concentrations of the compound against clinical isolates of Escherichia coli and Klebsiella pneumoniae. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Neuroprotective Effects
In a controlled experiment involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid plaque formation compared to control groups. Behavioral assessments indicated improved cognitive functions, suggesting its potential role in neuroprotection .
Mechanism of Action
The mechanism of action of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted analogs (e.g., SC-22716) show higher LTA4 hydrolase inhibition than ortho-substituted derivatives due to reduced steric hindrance and optimized binding .
- Lipophilicity : The nitro group increases logP compared to hydroxyethyl analogs, suggesting improved membrane permeability but possible toxicity risks .
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine, and how can reaction conditions be optimized to improve yield?
- Methodology : Microwave-assisted synthesis (e.g., 150°C in DMF with potassium carbonate) significantly enhances reaction efficiency and yield . Key steps include:
- Reagent selection : Use 2-nitrophenol derivatives and pyrrolidine-containing precursors.
- Purification : Employ ethyl acetate extraction and MgSO4 drying, followed by reduced-pressure solvent removal .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and identify byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Analyze proton environments (e.g., δ 3.3–3.3 ppm for pyrrolidine methylene groups and aromatic protons near 7.0–8.0 ppm for nitrophenoxy) .
- X-ray crystallography : Resolve bond angles and nitro-group orientation, as demonstrated for structurally analogous nitrophenoxy compounds .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?
- Methodology :
- Byproduct identification : Unreacted 2-nitrophenoxy intermediates or ethylpyrrolidine derivatives via HPLC or GC-MS .
- Purification strategies : Silica gel chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol-water mixtures .
Advanced Research Questions
Q. How can computational chemistry approaches predict the reactivity and electronic properties of the nitrophenoxy group in this compound?
- Methodology :
- DFT calculations : Model nitro-group electron-withdrawing effects on pyrrolidine ring basicity and aromatic π-system interactions .
- Molecular docking : Screen for potential biological targets (e.g., tyrosine kinases) based on pyrrolidine-nitrophenoxy pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives with nitrophenoxy substituents?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., pH, solvent polarity) across studies to identify confounding variables .
- Dose-response studies : Establish IC50 curves under standardized protocols to minimize inter-lab variability .
Q. How does the electronic environment of the pyrrolidine ring influence the stability and reactivity of the nitrophenoxy moiety under varying pH conditions?
- Methodology :
- pH-dependent stability assays : Monitor nitro-group reduction kinetics via UV-Vis spectroscopy at pH 3–10 .
- Electrochemical studies : Cyclic voltammetry to quantify nitro-to-amine redox potentials in buffered solutions .
Q. How to design experiments to assess the photostability of this compound given the nitro group's sensitivity to light?
- Methodology :
- Accelerated photodegradation : Expose samples to UV light (λ = 254–365 nm) and quantify degradation products via HPLC .
- Storage optimization : Recommend amber glassware and inert atmospheres for long-term stability .
Methodological Notes
- Synthesis Optimization : Prioritize microwave methods for reduced reaction times and higher yields .
- Structural Characterization : Cross-validate NMR and X-ray data to resolve ambiguities in nitro-group positioning .
- Biological Assays : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid artifacts in activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
